molecular formula C9H8BrNO2 B3029903 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid CAS No. 827628-42-2

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B3029903
CAS No.: 827628-42-2
M. Wt: 242.07
InChI Key: CJGBXRYQRKFSBK-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopropanecarboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid.

    Cyclopropanation: The carboxylic acid group is then subjected to cyclopropanation using appropriate reagents and conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets . The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as :

  • 5-Bromo-2-cyclopropylpyridine
  • (2-Cyclopropylpyridin-4-yl)boronic acid
  • 6-Cyclopropylnicotinic acid
  • (6-Cyclopropylpyridin-3-yl)boronic acid

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGBXRYQRKFSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740630
Record name 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827628-42-2
Record name 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask charged with a stir bar, 1-(5-bromo-pyridin-2-yl)-cyclopropanecarbonitrile (1.00 g), 25% aqueous NaOH solution (1 mL), and ethanol (10 mL) was heated to 100° C., and the mixture was stirred at this temperature for 14 h. After cooling to room temperature, the solution was poured into ice-cold saturated aqueous Na2HPO4 solution and the resulting mixture was adjusted to pH 4 by the addition of 1 M aqueous hydrochloric acid. The mixture was extracted with ethyl acetate and the combined extracts were washed with brine and dried (MgSO4). The solvent was evaporated and the residue was recrystallized from diisopropyl ether to give the title compound as a yellowish solid. Yield: 0.58 g (53% of theory); LC (method 1): tR=0.60 min; Mass spectrum (ESI+): m/z=242/244 (Br) [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 3
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1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 4
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 5
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 6
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid

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